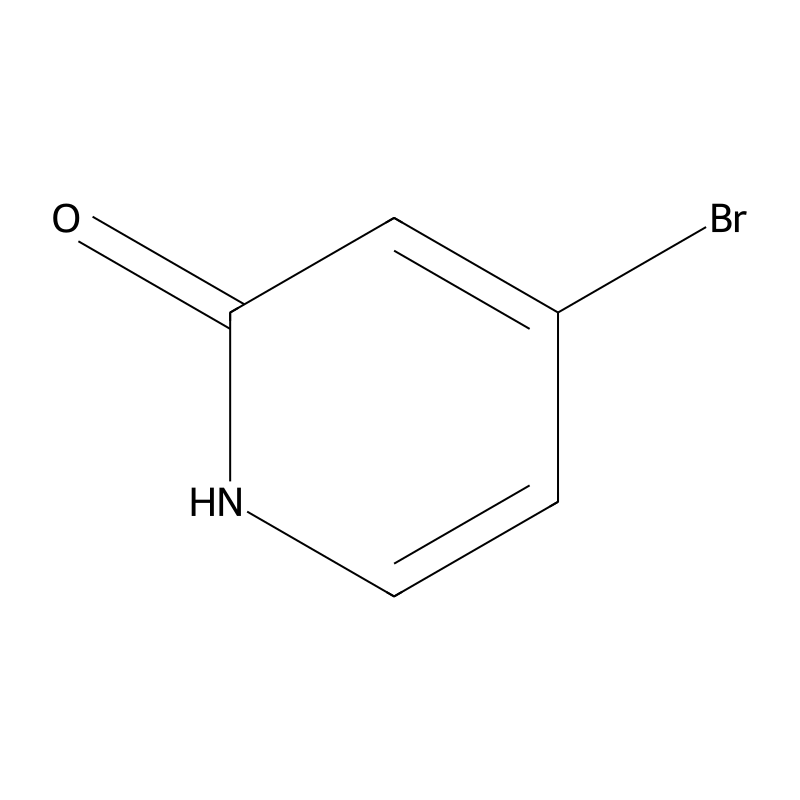

4-Bromo-2-hydroxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Chemical Properties:

4-Bromo-2-hydroxypyridine is a heterocyclic compound with a pyridine ring containing a bromine atom at the 4th position and a hydroxyl group at the 2nd position. It is a white crystalline powder with a melting point of 203-208 °C []. Though its natural occurrence is not well documented, it can be synthesized through various methods, including the bromination of 2-hydroxypyridine with elemental bromine or N-bromosuccinimide [].

Potential Applications:

While there is limited research specifically focusing on 4-Bromo-2-hydroxypyridine, its chemical structure suggests some potential applications in scientific research:

- Intermediate in Organic Synthesis: The presence of both a bromo and hydroxyl group makes 4-Bromo-2-hydroxypyridine a potential intermediate for the synthesis of more complex molecules. The bromo group can be readily substituted with other functional groups, while the hydroxyl group can participate in various condensation reactions [].

- Medicinal Chemistry Exploration: The pyridine ring is a common feature in many biologically active molecules. 4-Bromo-2-hydroxypyridine could be explored as a starting point for the development of new drugs, especially considering the diverse range of functionalities it can potentially accommodate through further modifications [].

- Material Science Investigations: The ability of some pyridine derivatives to form coordination complexes with metals makes them interesting candidates for material science research. 4-Bromo-2-hydroxypyridine could potentially be investigated for its complexation properties and potential applications in areas like catalysis or sensor development [].

4-Bromo-2-hydroxypyridine is an organic compound with the molecular formula C₅H₄BrNO and a molecular weight of 174.00 g/mol. It is classified as a halogenated pyridine derivative, characterized by the presence of both a bromine atom and a hydroxyl group attached to the pyridine ring. This compound appears as a white to light yellow crystalline solid, with a melting point ranging from 203 °C to 211 °C . It is known for its reactivity due to the presence of the bromine and hydroxyl groups, which can participate in various

Currently, there is no scientific consensus regarding a specific mechanism of action for 4-bromo-2-hydroxypyridine.

Additionally, when subjected to specific conditions, such as reaction with potassium amide in liquid ammonia at low temperatures, it can undergo cine-substitution and ring contractions. These transformations are influenced by the positioning of substituents on the pyridine ring, resulting in diverse reaction pathways .

The biological activity of 4-bromo-2-hydroxypyridine has been explored in various studies, particularly regarding its potential as an antimicrobial agent. It exhibits significant antibacterial properties against certain strains of bacteria. The presence of the hydroxyl group enhances its ability to interact with biological molecules, potentially affecting enzyme activity or cell membrane integrity .

Furthermore, compounds with similar structures have been investigated for their roles in inhibiting specific enzymes related to disease processes, suggesting that 4-bromo-2-hydroxypyridine may also have therapeutic potential in medicinal chemistry.

Several synthesis methods have been reported for the preparation of 4-bromo-2-hydroxypyridine:

- Bromination of Pyridinol: The compound can be synthesized by brominating 2-hydroxypyridine using bromine or brominating agents under controlled conditions.

- Amination Reactions: As noted earlier, it can also be produced through amination reactions involving halogenated pyridines and strong bases, which lead to the introduction of amino groups into the structure .

- Hydrolysis Reactions: Hydrolysis of corresponding brominated pyridines in alkaline conditions can yield 4-bromo-2-hydroxypyridine as well.

These methods highlight the compound's versatility in synthetic organic chemistry.

4-Bromo-2-hydroxypyridine finds applications in various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceuticals due to its biological activity.

- Agricultural Chemicals: Its antimicrobial properties make it useful in developing agricultural chemicals.

- Research: It serves as a reagent in organic synthesis and research studies focused on pyridine derivatives.

Studies have indicated that 4-bromo-2-hydroxypyridine interacts with biological systems primarily through hydrogen bonding and hydrophobic interactions due to its functional groups. These interactions can influence enzyme activities and receptor binding affinities, making it a subject of interest in pharmacological research .

Several compounds share structural similarities with 4-bromo-2-hydroxypyridine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Hydroxy-2-pyridinone | C₅H₅NO | Contains a hydroxyl group at position 3; known for its antioxidant properties. |

| 4-Chloro-2-hydroxypyridine | C₅H₄ClNO | Chlorine instead of bromine; exhibits different reactivity patterns. |

| 3-Bromo-2-hydroxypyridine | C₅H₄BrNO | Bromine at position 3; differing biological activities compared to 4-bromo derivative. |

Uniqueness

The unique aspect of 4-bromo-2-hydroxypyridine lies in its specific combination of bromine and hydroxyl groups at designated positions on the pyridine ring, which influences its reactivity and biological activity distinctly compared to other derivatives. This specificity allows for targeted applications in medicinal chemistry and agricultural sciences.

XLogP3

GHS Hazard Statements

H302 (30%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant